6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is an intricate molecular structure characterized by a mix of various functional groups Its complex architecture makes it a topic of interest in multiple scientific fields, including organic chemistry, biochemistry, and materials science
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the construction of the 1,3,4-thiadiazole core.
The synthesis proceeds with the attachment of the thioalkyl chain to the thiadiazole nucleus, followed by the formation of the pyranone structure.
The final step is the esterification of the pyranone with cinnamic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, controlled pH environments, and the use of catalysts to increase yield and efficiency. The use of automated reactors and continuous flow systems could also be employed to enhance scalability and reproducibility.
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: Reduction reactions may occur at the carbonyl groups within the pyranone structure.
Substitution: Nucleophilic substitution reactions can take place at the electrophilic sites, such as the carbonyl carbon of the cinnamate ester.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alcohols, amines, thiols
Major Products
Oxidation may yield sulfoxides or sulfones.
Reduction may result in hydroxyl derivatives.
Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile used.
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Acts as a versatile building block in combinatorial chemistry.
Biology
Investigated for its potential as a bioactive molecule, exhibiting antimicrobial or antiviral properties.
Studied for its role in enzyme inhibition assays.
Medicine
Explored in the development of targeted delivery systems for therapeutic agents.
Industry
Utilized in the creation of novel materials with unique optical or electronic properties.
Employed in the manufacture of coatings or polymers with enhanced durability.
Mechanism of Action
The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is thought to be mediated through its interaction with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. The compound's structure allows it to participate in various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Compared to other similar compounds, such as those featuring different substituents on the thiadiazole or pyranone rings, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate stands out due to its unique combination of functional groups
List of Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives
4-oxo-4H-pyran-3-yl cinnamates
Thiadiazole-pyrone conjugates
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-16(4-2)21(29)24-22-25-26-23(33-22)32-14-17-12-18(27)19(13-30-17)31-20(28)11-10-15-8-6-5-7-9-15/h5-13,16H,3-4,14H2,1-2H3,(H,24,25,29)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKRPUIIMMFRDX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.